molecular formula C7H4BrNS B3114148 3-Bromobenzo[d]isothiazole CAS No. 19983-38-1

3-Bromobenzo[d]isothiazole

Cat. No.: B3114148
CAS No.: 19983-38-1
M. Wt: 214.08 g/mol
InChI Key: KUCHIQDYILFAQZ-UHFFFAOYSA-N
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Description

3-Bromobenzo[d]isothiazole is a heterocyclic compound that features a bromine atom attached to a benzoisothiazole ring

Mechanism of Action

Target of Action:

3-Bromobenzo[d]isothiazole (CAS number: 19983-38-1) belongs to the isothiazole family, which has gained attention due to its diverse biological activities . While specific targets for this compound may vary, it primarily interacts with cellular components involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoaniline with sulfur and a suitable oxidizing agent to form the isothiazole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine atom onto the benzoisothiazole scaffold .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoisothiazoles with various functional groups.

    Cross-Coupling Reactions: Diversely substituted benzoisothiazoles with aryl, vinyl, and alkyl groups.

    Oxidation and Reduction: Sulfoxides, sulfones, and thiols.

Properties

IUPAC Name

3-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCHIQDYILFAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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